molecular formula C8H18BrN2+ B15073040 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 5450-74-8

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide

Cat. No.: B15073040
CAS No.: 5450-74-8
M. Wt: 222.15 g/mol
InChI Key: RTGJCUWPRWRXFG-UHFFFAOYSA-M
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Description

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound with the molecular formula C8H18BrN2. It is known for its unique bicyclic structure, which consists of two nitrogen atoms and a bromide ion. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

DABCO+2CH3BrThis compound\text{DABCO} + 2 \text{CH}_3\text{Br} \rightarrow \text{this compound} DABCO+2CH3​Br→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale quaternization reactions using DABCO and methyl bromide. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium compound back to its tertiary amine form.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride, 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide, and 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;hydroxide.

    Oxidation: N-oxides of the compound.

    Reduction: Tertiary amine derivatives.

Scientific Research Applications

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological membranes, proteins, and other macromolecules. This interaction can lead to changes in membrane permeability, enzyme activity, and signal transduction pathways.

Comparison with Similar Compounds

1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be compared with other similar compounds such as:

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike its quaternary ammonium derivative, DABCO is a tertiary amine and acts as a strong nucleophile and base.

    1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride: Similar in structure but with a chloride ion instead of bromide, affecting its solubility and reactivity.

    1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide: The iodide derivative has different reactivity and solubility properties compared to the bromide form.

The uniqueness of this compound lies in its specific interactions with biological membranes and its effectiveness as a phase-transfer catalyst.

Properties

CAS No.

5450-74-8

Molecular Formula

C8H18BrN2+

Molecular Weight

222.15 g/mol

IUPAC Name

1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C8H18N2.BrH/c1-9-3-6-10(2,7-4-9)8-5-9;/h3-8H2,1-2H3;1H/q+2;/p-1

InChI Key

RTGJCUWPRWRXFG-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CC[N+](CC1)(CC2)C.[Br-]

Origin of Product

United States

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